![molecular formula C23H20N4O3 B2505393 N-苄基-2-{5-[3-(3-甲基苯基)-1,2,4-噁二唑-5-基]-2-氧代吡啶-1(2H)-基}乙酰胺 CAS No. 1326931-61-6](/img/structure/B2505393.png)
N-苄基-2-{5-[3-(3-甲基苯基)-1,2,4-噁二唑-5-基]-2-氧代吡啶-1(2H)-基}乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗氧化特性
抗炎活性
非线性光学特性
有机合成中的催化剂
晶体生长和结构研究
总之,N-苄基-2-{5-[3-(3-甲基苯基)-1,2,4-噁二唑-5-基]-2-氧代吡啶-1(2H)-基}乙酰胺表现出多种特性,使其在各种科学应用中令人着迷。 进一步的研究和实验将揭示其在这些领域的全部潜力 . 如果您需要更多信息或有任何其他问题,请随时提问! 😊
作用机制
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing their activity .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .
Biochemical Pathways
The compound may influence several biochemical pathways. For instance, similar compounds have been found to exhibit antioxidant properties and inhibit enzymes like lipoxygenase (LOX), which plays a crucial role in the metabolism of arachidonic acid . .
Result of Action
Similar compounds have been found to exhibit antioxidant and anti-inflammatory activities .
生化分析
Biochemical Properties
N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as lipoxygenase, which is involved in the metabolism of fatty acids . The compound’s interaction with lipoxygenase suggests its potential as an anti-inflammatory agent. Additionally, it has shown antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation .
Cellular Effects
N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been found to affect the expression of genes involved in oxidative stress response and inflammation . It also modulates cell signaling pathways by inhibiting the activity of enzymes like lipoxygenase, which plays a role in the production of pro-inflammatory mediators . These effects suggest that the compound may have therapeutic potential in conditions characterized by oxidative stress and inflammation.
Molecular Mechanism
The molecular mechanism of action of N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active site of lipoxygenase, thereby inhibiting its activity and reducing the production of pro-inflammatory mediators . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained antioxidant and anti-inflammatory effects, suggesting its potential for chronic therapeutic use .
Dosage Effects in Animal Models
The effects of N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide vary with different dosages in animal models. At lower doses, the compound exhibits significant antioxidant and anti-inflammatory effects without causing adverse effects . At higher doses, the compound may exhibit toxic effects, including alterations in behavior and neurochemical levels . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential toxicity.
Metabolic Pathways
N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide is involved in various metabolic pathways, including those related to oxidative stress and inflammation. The compound interacts with enzymes such as lipoxygenase, which plays a role in the metabolism of fatty acids and the production of pro-inflammatory mediators . By inhibiting lipoxygenase activity, the compound reduces the production of these mediators and modulates metabolic flux . Additionally, the compound’s antioxidant properties contribute to its effects on metabolic pathways by scavenging free radicals and preventing lipid peroxidation .
Transport and Distribution
The transport and distribution of N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound has been observed to accumulate in specific tissues, where it exerts its antioxidant and anti-inflammatory effects . The distribution of the compound within cells is also influenced by its binding to specific proteins, which may facilitate its transport to target sites . These interactions play a crucial role in determining the compound’s overall efficacy and therapeutic potential.
Subcellular Localization
The subcellular localization of N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide is an important factor that influences its activity and function. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments . The compound’s activity within these compartments is crucial for its antioxidant and anti-inflammatory effects, as it interacts with biomolecules involved in oxidative stress response and inflammation .
属性
IUPAC Name |
N-benzyl-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-16-6-5-9-18(12-16)22-25-23(30-26-22)19-10-11-21(29)27(14-19)15-20(28)24-13-17-7-3-2-4-8-17/h2-12,14H,13,15H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZNVYFHFJZSDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
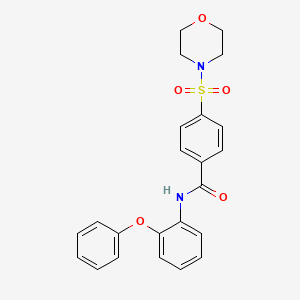
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2505312.png)
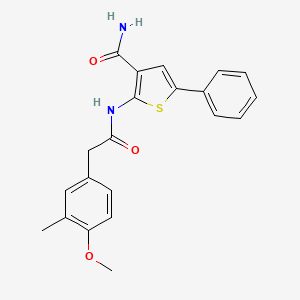
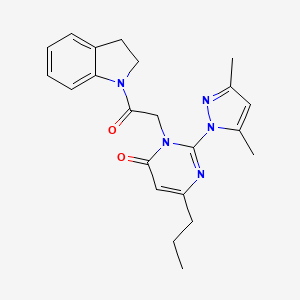
![3-Butyl-2-[(difluoromethyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2505315.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-methyl-5-{3-[4-(trifluoromethyl)anilino]acryloyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2505317.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2505320.png)

![[5-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2505324.png)
![5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2505325.png)
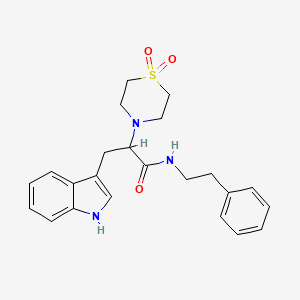
![N-(2-hydroxypropyl)-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2505329.png)
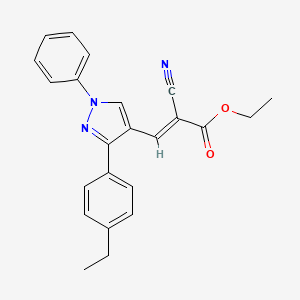
![2-chloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2505333.png)
